molecular formula C6H6O3S B3347727 4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide CAS No. 142775-97-1

4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide

Cat. No.: B3347727
CAS No.: 142775-97-1
M. Wt: 158.18 g/mol
InChI Key: OVANOEOMAGNKEJ-UHFFFAOYSA-N
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Description

Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide is a chemical compound with the molecular formula C6H6O3S . It contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 sulfone, and 1 Furane .


Synthesis Analysis

The synthesis of Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide involves the alkylation of 4,6-thieno[3,4-]furan 5,5-dioxide (furan-annulated sulfolene), which readily gives its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives, selectively . The appropriate derivatives are then used as 3,4-dimethylenefuran synthons in intramolecular Diels–Alder reactions .


Molecular Structure Analysis

The molecular structure of Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide is complex, with a total of 17 bonds. It includes 11 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 sulfone, and 1 Furane .


Chemical Reactions Analysis

In terms of chemical reactions, Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide can be converted to its 4-alkylated compounds. These compounds can then be submitted to intramolecular Diels–Alder reactions to afford fused furans .


Physical and Chemical Properties Analysis

Thieno[3,4-b]furan, 4,6-dihydro-, 5,5-dioxide has an average mass of 124.160 Da and a Monoisotopic mass of 123.998283 Da .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-b]furan 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-10(8)3-5-1-2-9-6(5)4-10/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVANOEOMAGNKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)OC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566394
Record name 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142775-97-1
Record name 4,6-Dihydro-5H-5lambda~6~-thieno[3,4-b]furan-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 2
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 3
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 4
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 5
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide
Reactant of Route 6
4,6-Dihydrothieno[3,4-b]furan 5,5-dioxide

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